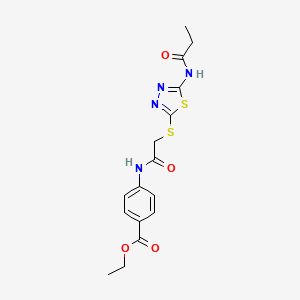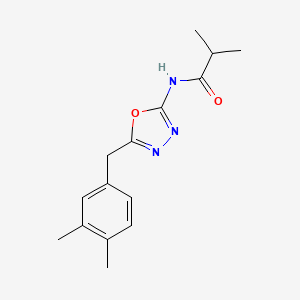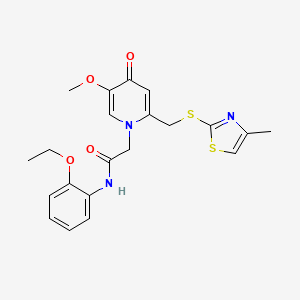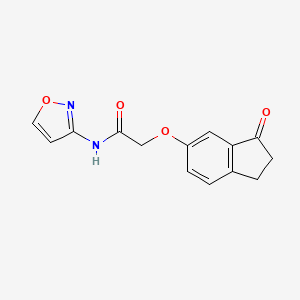
methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate, a quinazoline derivative, has been a subject of interest in synthetic chemistry. One study discusses the synthesis of a similar quinazoline derivative, ZD1839, through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, with advantages such as mild reaction conditions and higher yields compared to previous methods (Gong, 2005). Another study synthesized [11C]gefitinib, a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase, using a quinazoline derivative in solution and a semi-automated stainless loop methylation system (Holt et al., 2006).
Biological and Pharmacological Applications
Quinazoline derivatives have shown potential in various biological applications. Research has explored their anticancer activities, with some compounds demonstrating interesting anticancer activities against specific cell lines (Nowak et al., 2014). Another study synthesized novel 2,3,7-trisubstituted Quinazoline derivatives, targeting EGFR-tyrosine kinase for anticancer applications (Noolvi & Patel, 2013). Additionally, quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating good inhibition efficiencies and acting via chemical adsorption on the metallic surface (Errahmany et al., 2020).
Electronic and Photophysical Properties
Quinazoline derivatives have been studied for their electronic and photophysical properties. A study on carbazolyl-substituted quinazolinones revealed their potential as high-triplet-energy materials for use in phosphorescent organic light emitting diodes, exhibiting significant fluorescence quantum yields and high triplet energy levels (Gudeika et al., 2017). Furthermore, conjugated polymers with donor-acceptor architectures, involving quinoline and quinazoline copolymers, have been synthesized and exhibited properties suitable for applications in electronic devices (Jenekhe et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-19(26)14-6-7-15-16(13-14)21-20(27)23(18(15)25)8-4-2-3-5-17(24)22-9-11-29-12-10-22/h6-7,13H,2-5,8-12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRFMGPJNEGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2692335.png)
![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)
![N-(4-chlorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2692339.png)

![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)

![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)
![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)
![N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2692353.png)